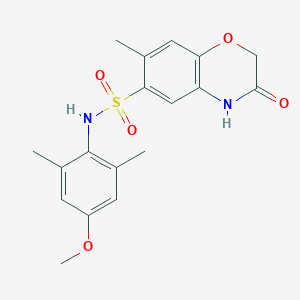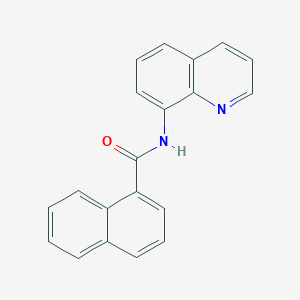
N-8-quinolinyl-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-8-quinolinyl-1-naphthamide, also known as QNA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
N-8-quinolinyl-1-naphthamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. N-8-quinolinyl-1-naphthamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mechanism of Action
The mechanism of action of N-8-quinolinyl-1-naphthamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-8-quinolinyl-1-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-8-quinolinyl-1-naphthamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-8-quinolinyl-1-naphthamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-8-quinolinyl-1-naphthamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-8-quinolinyl-1-naphthamide has been shown to have antibacterial activity against a variety of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-8-quinolinyl-1-naphthamide for use in lab experiments is its versatility. N-8-quinolinyl-1-naphthamide can be used in a variety of assays and experiments to study different biological processes and pathways. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, N-8-quinolinyl-1-naphthamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on N-8-quinolinyl-1-naphthamide. One area of interest is the development of N-8-quinolinyl-1-naphthamide-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of N-8-quinolinyl-1-naphthamide as a potential therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of N-8-quinolinyl-1-naphthamide and its potential applications in scientific research.
Synthesis Methods
N-8-quinolinyl-1-naphthamide can be synthesized through a multi-step process that involves the use of various chemicals and reagents. The first step involves the reaction of 8-hydroxyquinoline with 1-naphthoyl chloride in the presence of a base such as triethylamine. This results in the formation of 8-quinolinyl-1-naphthoic acid, which is then converted to N-8-quinolinyl-1-naphthamide through a series of reactions involving the use of thionyl chloride, ammonia, and other reagents.
properties
Product Name |
N-8-quinolinyl-1-naphthamide |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-quinolin-8-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14N2O/c23-20(17-11-3-7-14-6-1-2-10-16(14)17)22-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H,22,23) |
InChI Key |
TUODPNOJARHGQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





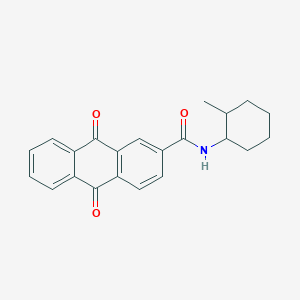
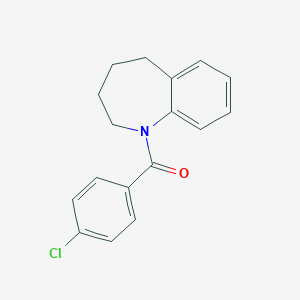
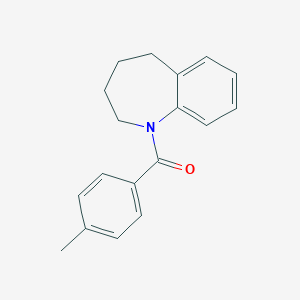
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
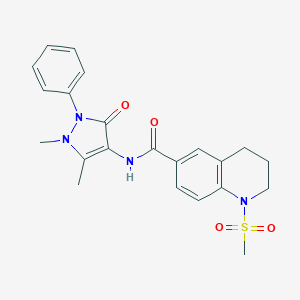
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
